2,2'-Bipyridine-4-carboxylic acid
Overview
Description
2,2’-Bipyridine-4-carboxylic acid is a well-known bipyridyl derivative . It is a member of the class of bipyridines that is 2,2’-bipyridine in which the hydrogens situated para to the ring nitrogens have been replaced by carboxy groups .
Synthesis Analysis
The synthesis of 2,2’-Bipyridine-4-carboxylic acid involves various methods . The structures of the complexes were solved by direct methods and refinements were carried out by using full matrix least-squares techniques .Molecular Structure Analysis
The structure of 2,2’-Bipyridine-4-carboxylic acid consists of a polymeric three-dimensional network . The exposed location of the N atoms in 4,4′-bipyridine facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to 2,2′-bipyridine .Chemical Reactions Analysis
The primary amine of these modified oligomers reacted specifically with the N-hydroxysuccinimide ester of 4-carboxy-4’-methyl-2,2’-bipyridine to form bipyridine-labeled oligomers . These oligomers reacted with Ru (bpy)2 (H2O)2 (2+) to give oligonucleotides with covalently attached derivatives of Ru (bpy)3 (2+) .Physical And Chemical Properties Analysis
2,2’-Bipyridine-4-carboxylic acid is a solid compound . Its empirical formula is C11H8N2O2 and it has a molecular weight of 200.19 .Scientific Research Applications
Inhibition of Prolyl 4-Hydroxylase
2,2'-Bipyridine-4-carboxylic acid and its derivatives have been explored as inhibitors of prolyl hydroxylase. A study found that [2,2'-bipyridine]-5,5'-dicarboxylic acid is a potent inhibitor of this enzyme, with potential implications for therapeutic applications (Hales & Beattie, 1993).
Solid Form Screening in Coordination Chemistry
Bipyridine isomers, including 2,2'-bipyridine, have been used in solid form screening and crystal structure prediction, key in coordination chemistry. A study investigated their various solid-state forms, providing insights into their interactions and crystal energy landscapes (Braun, Hald, Kahlenberg, & Griesser, 2021).
Solar Light Harvesting and Electricity Conversion
2,2'-Bipyridine-4-carboxylic acid has been utilized in the synthesis of trinuclear ruthenium complexes for solar light harvesting. These complexes demonstrate high efficiencies in converting light to electricity, showcasing potential for renewable energy applications (Nazeeruddin, Liska, Moser, Vlachopoulos, & Grätzel, 1990).
Photophysical Properties of Lanthanide Complexes
Studies on 2,2'-bipyridine-4-carboxylic acid derivatives have explored their use in creating lanthanide complexes with notable photophysical properties. This research contributes to the development of advanced materials with potential applications in imaging and sensing (Krinochkin et al., 2019).
Metal-Containing Framework Materials
4,4'-Bipyridine-2-carboxylic acid, a related compound, has shown potential in forming metal-containing building blocks. These are useful in assembling mixed-metal framework materials, important in material science and catalysis (Chen et al., 2006).
Dye-Sensitized Solar Cells (DSCs)
2,2'-Bipyridine-4-carboxylic acid derivatives have been employed in the development of copper(I) complexes for use in dye-sensitized solar cells. This highlights their role in advancing solar energy technologies (Constable et al., 2009).
Integration in Metal–Organic Frameworks for Gas Capture
The compound has been used in the synthesis of zirconium-based metal–organic frameworks for hydrogen sulfide capture, demonstrating its utility in environmental applications (Nickerl et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-pyridin-2-ylpyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)8-4-6-13-10(7-8)9-3-1-2-5-12-9/h1-7H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYSEKUUHUUJPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433122 | |
Record name | 2,2'-BIPYRIDINE-4-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Bipyridine-4-carboxylic acid | |
CAS RN |
1748-89-6 | |
Record name | [2,2′-Bipyridine]-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1748-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-BIPYRIDINE-4-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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